molecular formula C7H11ClO4S B3015274 rac-[(2R,3aR,6aR)-hexahydrofuro[2,3-c]furan-2-yl]methanesulfonylchloride CAS No. 2187426-30-6

rac-[(2R,3aR,6aR)-hexahydrofuro[2,3-c]furan-2-yl]methanesulfonylchloride

Cat. No.: B3015274
CAS No.: 2187426-30-6
M. Wt: 226.67
InChI Key: KSGDWDXNVSASHM-LYFYHCNISA-N
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Description

rac-[(2R,3aR,6aR)-hexahydrofuro[2,3-c]furan-2-yl]methanesulfonylchloride is a racemic bicyclic furan derivative featuring a methanesulfonyl chloride functional group. Its stereochemistry (2R,3aR,6aR) defines the spatial arrangement of the fused furan rings, while the sulfonyl chloride group confers high reactivity, making it a versatile intermediate in organic synthesis, particularly for nucleophilic substitution reactions or as a sulfonylation agent . This compound’s structural complexity and functional group diversity position it as a critical building block in pharmaceutical and materials chemistry.

Properties

IUPAC Name

[(2S,3aS,6aS)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO4S/c8-13(9,10)4-6-1-5-2-11-3-7(5)12-6/h5-7H,1-4H2/t5-,6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGDWDXNVSASHM-LYFYHCNISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC2OC1CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2COC[C@H]2O[C@@H]1CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(2R,3aR,6aR)-hexahydrofuro[2,3-c]furan-2-yl]methanesulfonylchloride typically involves the reaction of hexahydrofurofuran derivatives with methanesulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonyl chloride group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

rac-[(2R,3aR,6aR)-hexahydrofuro[2,3-c]furan-2-yl]methanesulfonylchloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of rac-[(2R,3aR,6aR)-hexahydrofuro[2,3-c]furan-2-yl]methanesulfonylchloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing its bicyclic furan core but differing in substituents, stereochemistry, or functional groups. Key differences in reactivity, applications, and physicochemical properties are highlighted.

Ethylsulfonyl Variant: rac-(2S,3aS,6aR)-hexahydrofuro[2,3-c]furan-2-yl methyl ethanesulfonyl chloride

  • Core Structure : Identical bicyclic hexahydrofuro[2,3-c]furan system.
  • Substituent : Ethyl group in place of methyl on the sulfonyl moiety.
  • Functional Group : Sulfonyl chloride.
  • Key Differences: The ethyl group increases lipophilicity (logP ~0.36 vs. Slightly higher molecular weight (212.7 g/mol vs. 198.6 g/mol for the target compound) may influence crystallization behavior .
  • Applications : Similar utility as a sulfonylation reagent but tailored for ethylsulfonyl group introduction .

Methanesulfonate Ester: (3aR,5S,6R,6aR)-5-[(R)-1,2-Dihydroxyethyl]-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl methyl methanesulfonate

  • Core Structure : Tetrahydrofurodioxolane ring system with additional hydroxyl and dimethyl substituents.
  • Functional Group : Methanesulfonate ester.
  • Key Differences :
    • The sulfonate ester is less reactive than sulfonyl chloride, often serving as a leaving group or prodrug component.
    • Used as an intermediate in 3'-C-branched nucleoside analogs, leveraging its stability for controlled hydrolysis .
  • Crystallography : Forms layered structures via O–H···O hydrogen bonds, a property critical for its solid-state stability .

Cyclopenta[b]furan Derivatives: rac-[(3aR,6aR)-hexahydro-2H-cyclopenta[b]furan-3a-yl]methanamine hydrochloride

  • Core Structure : Cyclopenta[b]furan fused ring system instead of furo[2,3-c]furan.
  • Functional Group : Methanamine hydrochloride.
  • Key Differences :
    • The amine group enables participation in amidation or Schiff base formation, contrasting with the sulfonyl chloride’s electrophilic reactivity.
    • Applications include protease inhibitor synthesis (e.g., darunavir analogs) due to its amine functionality .
  • Safety : Requires strict storage conditions (away from heat/ignition sources) due to hydrochloride salt hygroscopicity .

Structural and Functional Comparison Table

Compound Name Core Structure Functional Group Molecular Weight (g/mol) Key Applications References
Target Compound Hexahydrofuro[2,3-c]furan Methanesulfonyl chloride 198.6 Sulfonylation reagent, intermediates
Ethylsulfonyl Variant Hexahydrofuro[2,3-c]furan Ethanesulfonyl chloride 212.7 Lipophilic sulfonylation agent
Methanesulfonate Ester Tetrahydrofurodioxolane Methanesulfonate ester 320.3 Nucleoside analog intermediates
Cyclopenta[b]furan Methanamine Hydrochloride Cyclopenta[b]furan Methanamine hydrochloride 177.7 Protease inhibitor synthesis

Biological Activity

rac-[(2R,3aR,6aR)-hexahydrofuro[2,3-c]furan-2-yl]methanesulfonylchloride is a synthetic compound with significant potential in biological applications. This article explores its biological activity, synthesis methods, and various research findings related to its use as a reagent in organic synthesis and potential therapeutic applications.

  • Molecular Formula : C7_7H11_{11}ClO4_4S
  • Molecular Weight : 226.68 g/mol
  • CAS Number : 2187426-30-6

The compound features a hexahydrofurofuran ring structure fused with a methanesulfonyl chloride group, which contributes to its unique reactivity profile.

Synthesis Methods

The synthesis of this compound typically involves the reaction of hexahydrofurofuran derivatives with methanesulfonyl chloride. The reaction is generally conducted under controlled conditions with a base such as triethylamine to facilitate the formation of the sulfonyl chloride group.

The mechanism of action of this compound is largely attributed to the electrophilic nature of the sulfonyl chloride group. This group readily reacts with nucleophiles, allowing for the formation of various derivatives that can interact with biological macromolecules such as proteins and nucleic acids.

Applications in Drug Development

Research has indicated that compounds similar to this compound serve as important ligands in the development of HIV protease inhibitors. For instance, bis-THF (related compound) has shown enhanced potency against wild-type and drug-resistant HIV proteases when incorporated into dipeptide isosteres . This highlights the potential utility of rac-[...]methanesulfonylchloride in designing new antiviral agents.

Case Studies

  • HIV Protease Inhibition :
    • Study : A study explored the incorporation of bis-THF into various dipeptide iso-stereoisomers.
    • Findings : Enhanced activity against both wild-type and mutant HIV proteases was observed, suggesting that rac-[...]methanesulfonylchloride could be a valuable component in future drug formulations targeting HIV .
  • Protein Modification :
    • Application : The compound has been utilized for modifying biomolecules to study their structural and functional properties.
    • Outcome : The sulfonyl chloride group allows for selective attachment to nucleophilic sites on proteins and peptides, facilitating detailed biochemical studies.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaMolecular WeightBiological Activity
rac-[...]-methanesulfonylchlorideC7_7H11_{11}ClO4_4S226.68 g/molPotential HIV protease inhibitor
bis-THFC7_7H10_{10}O4_4158.16 g/molKnown ligand for HIV protease
rac-(3aR,6aR)-Methyl 2-(3a-methylperhydrofuro[3,2-b]furan-2...)C8_8H12_{12}O4_4172.18 g/molAntiviral activity reported

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